molecular formula C20H25N3O5S2 B2827146 4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide CAS No. 896305-33-2

4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

Cat. No.: B2827146
CAS No.: 896305-33-2
M. Wt: 451.56
InChI Key: MDYVOIBXRUEGOA-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a bis(2-methoxyethyl)sulfamoyl group at the 4-position and a 3-cyano-4,5-dimethylthiophen-2-yl moiety at the amide nitrogen (Fig. 1).

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S2/c1-14-15(2)29-20(18(14)13-21)22-19(24)16-5-7-17(8-6-16)30(25,26)23(9-11-27-3)10-12-28-4/h5-8H,9-12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYVOIBXRUEGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide” typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the Benzamide Core: Starting with a substituted benzoyl chloride, react with an amine to form the benzamide.

    Introduction of the Sulfamoyl Group: React the benzamide with a sulfamoyl chloride derivative under basic conditions.

    Attachment of the Cyano-Dimethylthiophenyl Moiety: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the thiophenyl group to the benzamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield and purity.

    Purification Techniques: Use of crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The benzamide and sulfamoyl groups may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles like amines or alcohols.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzamide or sulfamoyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Materials Science: Incorporation into polymers or other materials for enhanced properties.

Biology and Medicine

    Drug Development: Exploration as a potential pharmaceutical agent due to its unique structure.

    Biological Probes: Use in studying biological pathways or as a diagnostic tool.

Industry

    Specialty Chemicals: Use in the production of specialty chemicals with specific applications.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The sulfamoyl and cyano groups could play a role in binding to molecular targets, while the thiophene ring might influence the compound’s electronic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues (Table 1) share key features like sulfamoyl linkages, benzamide cores, or heterocyclic substituents. Key comparisons include:

Compound Name / ID Substituents / Modifications Molecular Weight (g/mol) Melting Point (°C) Key Properties / Applications Reference
Target Compound Bis(2-methoxyethyl)sulfamoyl, 3-cyano-4,5-dimethylthiophen-2-yl Not reported Not reported Presumed enzyme inhibition (structural analogy)
BB00318 () Bis(2-methoxyethyl)sulfamoyl, 4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl 545.63 Not reported Structural similarity; potential bioactivity
5i () Chlorophenyl, 2-oxotetrahydrofuran-3-yl ~380 (estimated) 256–258 High thermal stability; spectroscopic validation
LMM5 () Benzyl(methyl)sulfamoyl, 5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl ~530 (estimated) Not reported Antifungal activity; thioredoxin reductase inhibition
Compound 51 () Benzylthio, 4-methylphenyl, 3-fluorophenyl-triazin-3-yl ~650 (estimated) 266–268 Triazole-based; synthetic methodology focus

Key Observations:

Substituent Effects on Physicochemical Properties The target compound’s bis(2-methoxyethyl)sulfamoyl group likely enhances solubility compared to simpler sulfonamides (e.g., 5i in , which lacks ether linkages). This is inferred from the polar nature of methoxyethyl groups .

Thermal Stability Compounds with halogenated aryl groups (e.g., 5i, 51–55 in and ) exhibit higher melting points (255–279°C) due to strong intermolecular interactions. The target compound’s melting point is unreported but may vary based on crystallinity influenced by its cyano and methoxyethyl groups .

Biological Activity LMM5 and LMM11 () demonstrate antifungal activity via thioredoxin reductase inhibition. The target compound’s thiophene-cyano group may similarly target redox enzymes, though empirical data are needed . In contrast, triazole derivatives () emphasize synthetic versatility rather than explicit biological endpoints .

Spectroscopic Signatures

  • IR spectra of sulfamoyl-containing compounds (e.g., ) show characteristic C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches. The target compound’s bis(2-methoxyethyl) group may shift these bands due to electron-donating effects .

Q & A

Q. What are the key steps in synthesizing 4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide, and what analytical methods validate its purity?

The synthesis typically involves sequential coupling of the sulfamoyl and benzamide moieties. Key steps include:

  • Sulfamoyl group introduction : Reaction of 2-methoxyethylamine derivatives with sulfonyl chlorides under inert conditions (e.g., N₂ atmosphere) to form the bis(2-methoxyethyl)sulfamoyl group .
  • Thiophene-2-yl coupling : Amidation reactions using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the 3-cyano-4,5-dimethylthiophen-2-yl group to the benzamide core .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol or acetonitrile .

Q. Validation :

  • Purity : HPLC with UV detection (λ = 254 nm; C18 column, acetonitrile/water mobile phase) confirms >95% purity .
  • Structural confirmation : ¹H/¹³C NMR (e.g., δ ~7.8 ppm for aromatic protons, δ ~3.5 ppm for methoxy groups) and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound characterized, and what software tools are recommended for crystallographic analysis?

  • Single-crystal X-ray diffraction (SC-XRD) : Suitable for resolving the sulfamoyl and thiophene substituents. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
  • Software : SHELX suite (SHELXT for structure solution, SHELXL for refinement) is widely used for small-molecule crystallography. For macromolecular applications, SHELXPRO interfaces with refinement pipelines .
  • Key metrics : R-factor < 0.05, bond length/angle deviations within 0.01 Å/1° .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Discrepancies may arise from assay conditions or target selectivity. Methodological approaches include:

  • Dose-response profiling : Compare IC₅₀ values across multiple cell lines (e.g., cancer vs. bacterial models) to identify selective activity .
  • Target validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm involvement of putative targets (e.g., bacterial DNA gyrase vs. human kinases) .
  • Metabolic stability assays : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

SAR strategies focus on modifying key substituents:

  • Sulfamoyl group : Replace 2-methoxyethyl with cyclopropyl or fluorinated alkyl chains to enhance lipophilicity and blood-brain barrier penetration .
  • Thiophene ring : Introduce electron-withdrawing groups (e.g., nitro) at the 4,5-dimethyl positions to improve target binding affinity .
  • Benzamide core : Test para-substitutions (e.g., Cl, CF₃) to modulate steric and electronic effects .

Q. Validation :

  • In vitro assays : Measure inhibition of bacterial biofilm formation (Crystal Violet assay) or cancer cell proliferation (MTT assay) .
  • Computational docking : Use AutoDock Vina to predict binding modes with targets like COX-2 or EGFR .

Q. What experimental controls are critical for assessing this compound’s mechanism of action in enzymatic assays?

  • Positive/Negative controls : Include known inhibitors (e.g., aspirin for COX-2) and solvent-only samples (DMSO ≤ 0.1%) to exclude solvent effects .
  • Time-dependent activity : Pre-incubate the compound with enzymes (e.g., 30 min at 37°C) to distinguish reversible vs. irreversible inhibition .
  • Chelation checks : Add EDTA to rule out metal-ion-mediated false positives .

Q. How can researchers address low solubility in aqueous buffers during in vitro testing?

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate or acetyl groups to the sulfamoyl moiety for improved hydrophilicity .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size < 200 nm, PDI < 0.2) for sustained release .

Q. What are the best practices for reproducibility in synthesizing this compound?

  • Reaction monitoring : Use TLC (silica gel, UV visualization) to track intermediate formation .
  • Batch consistency : Standardize starting material ratios (e.g., 1:1.2 molar ratio for amine/sulfonyl chloride) and reaction times (±5% tolerance) .
  • Data sharing : Publish detailed NMR spectra (Bruker TopSpin format) and HPLC chromatograms in supplementary materials .

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